

# LWY713: A Potent PROTAC Degrader Targeting FLT3 Signaling in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **LWY713**, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2][3] **LWY713** represents a promising therapeutic strategy by not just inhibiting, but completely removing the FLT3 protein, offering a potential advantage over traditional kinase inhibitors.

## **Core Mechanism of Action: FLT3 Degradation**

**LWY713** is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN).[4] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This event effectively eliminates the kinase, shutting down all downstream signaling.[4]





Click to download full resolution via product page

Caption: Mechanism of LWY713-mediated FLT3 degradation.



## **Quantitative Data Summary**

**LWY713** demonstrates high potency and efficacy in degrading FLT3 and inhibiting the growth of FLT3-ITD positive AML cells. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter          | Cell Line         | Value   | Citation |
|--------------------|-------------------|---------|----------|
| DC50 (Degradation) | MV4-11 (FLT3-ITD) | 0.64 nM | [4]      |

| D<sub>max</sub> (Max Degradation) | MV4-11 (FLT3-ITD) | 94.8% |[4] |

- DC<sub>50</sub>: The concentration of **LWY713** required to degrade 50% of the target protein.
- D<sub>max</sub>: The maximum percentage of protein degradation achieved.

Table 2: Cellular Effects of LWY713

| Effect             | Cell Line | Observation        | Citation |
|--------------------|-----------|--------------------|----------|
| Cell Proliferation | MV4-11    | Potent suppression | [4]      |
| Cell Cycle         | MV4-11    | G0/G1-phase arrest | [4]      |

| Apoptosis | MV4-11 | Induction of apoptosis |[4] |

## **Effect on FLT3 Signaling Pathways**

Constitutively active FLT3-ITD drives leukemogenesis by activating several key downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[3][5][6] These pathways promote cell survival, proliferation, and differentiation.[2][6][7] By inducing the degradation of the FLT3 receptor, **LWY713** effectively terminates the aberrant upstream signal, leading to the inhibition of these critical downstream cascades.[4] This is evidenced by a reduction in the phosphorylation of key signaling nodes like STAT5 and ERK.[1][4][8]





Click to download full resolution via product page

Caption: LWY713 inhibits oncogenic FLT3 signaling pathways.



## **Experimental Protocols**

The characterization of **LWY713** involves several key experimental procedures. Detailed methodologies are provided below.

This protocol is used to determine the effect of **LWY713** on the proliferation and viability of AML cells.

- Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.[9]
- Compound Treatment: Prepare serial dilutions of LWY713 in the culture medium. Add the
  desired concentrations to the wells, including a vehicle control (e.g., DMSO).[10]
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[10]
- Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.[10][11][12]
- Measurement:
  - For luminescent assays (CellTiter-Glo®), measure luminescence using a microplate reader after a brief incubation period.
  - For colorimetric assays (MTT), add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals and measure the absorbance, typically at 570 nm.[10]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.[10]

This protocol is essential for visualizing and quantifying the degradation of FLT3 and the phosphorylation status of its downstream effectors.

 Cell Culture and Treatment: Culture FLT3-ITD AML cells (e.g., MV4-11) and treat them with varying concentrations of LWY713 for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.[13]



- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
- SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[10][14]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK, and a loading control like β-actin) overnight at 4°C.[10][14]
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]
- Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation compared to the control.[10]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LWY713: A Potent PROTAC Degrader Targeting FLT3 Signaling in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379227#lwy713-and-its-effect-on-flt3-signaling-pathways]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com